molecular formula C22H25FN2O5S B4020155 ethyl 1-[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate

ethyl 1-[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate

Cat. No. B4020155
M. Wt: 448.5 g/mol
InChI Key: YRIFMJMGWMUSJA-UHFFFAOYSA-N
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Description

Ethyl 1-[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate is a compound of interest in the field of organic chemistry and pharmacology due to its structural complexity and potential biological activities. While this specific compound's detailed research is limited, related compounds have been synthesized and studied for their chemical and biological properties, providing a foundation for understanding its characteristics.

Synthesis Analysis

The synthesis of related compounds often involves multiple steps starting from basic piperidine derivatives. For instance, the synthesis of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives starts with ethyl piperidine-4-carboxylate, progressing through intermediates such as ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate, leading to the final derivatives after reactions with alkyl/aryl sulfonyl chlorides (Khalid, H., Rehman, A., & Abbasi, M., 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques like IR, 1H-NMR, and EI-MS spectra. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate has been solved, revealing an orthorhombic space group and intramolecular hydrogen bonding, highlighting the importance of structural analysis in understanding compound properties (Sapnakumari, M., et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving these compounds can include interactions with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some derivatives showing potential as enzyme inhibitors. Molecular docking studies help in understanding these interactions and the binding modes of inhibitors (Khalid, H., Rehman, A., & Abbasi, M., 2014).

properties

IUPAC Name

ethyl 1-[2-[N-(benzenesulfonyl)-4-fluoroanilino]acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O5S/c1-2-30-22(27)17-12-14-24(15-13-17)21(26)16-25(19-10-8-18(23)9-11-19)31(28,29)20-6-4-3-5-7-20/h3-11,17H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIFMJMGWMUSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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